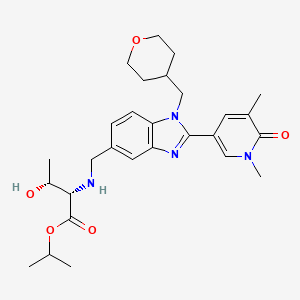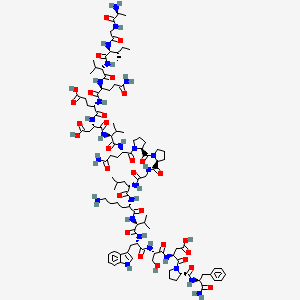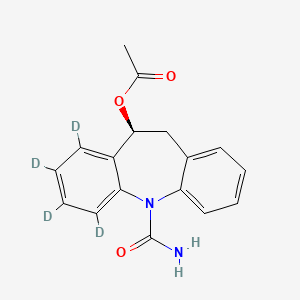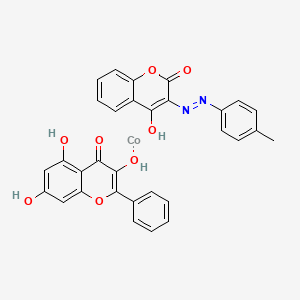
H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (Leu) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (Gln) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the final peptide product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry
In chemistry, peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 are used as building blocks for more complex molecules. They serve as models for studying protein folding and interactions.
Biology
In biological research, this peptide can be used to study cellular processes, signal transduction, and enzyme-substrate interactions. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
Medically, peptides are explored for their potential as therapeutic agents. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of This compound may have unique biological activities that make it suitable for drug development.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions. Their ability to form stable structures makes them valuable in various applications.
Mécanisme D'action
The mechanism of action of peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary, but common mechanisms include:
Receptor Binding: Peptides can bind to cell surface receptors, initiating signal transduction pathways.
Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Antimicrobial Activity: Some peptides can disrupt microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar sequence but different biological activity.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with structural similarities.
Uniqueness
The uniqueness of H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 lies in its specific amino acid sequence, which determines its biological activity and potential applications. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide.
Propriétés
Formule moléculaire |
C55H84N14O23S |
|---|---|
Poids moléculaire |
1341.4 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H84N14O23S/c1-24(2)18-29(56)47(84)63-31(10-14-37(57)72)50(87)64-32(12-16-41(77)78)51(88)65-33(13-17-42(79)80)52(89)67-35(20-43(81)82)53(90)69-45(26(5)70)55(92)60-22-38(73)61-30(11-15-40(75)76)49(86)66-34(19-27-6-8-28(71)9-7-27)48(85)59-21-39(74)62-36(23-93)54(91)68-44(25(3)4)46(58)83/h6-9,24-26,29-36,44-45,70-71,93H,10-23,56H2,1-5H3,(H2,57,72)(H2,58,83)(H,59,85)(H,60,92)(H,61,73)(H,62,74)(H,63,84)(H,64,87)(H,65,88)(H,66,86)(H,67,89)(H,68,91)(H,69,90)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,44+,45+/m1/s1 |
Clé InChI |
KQDCOOBOCDFMSN-TXOBTHGUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















